2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione
Description
Properties
CAS No. |
62218-81-9 |
|---|---|
Molecular Formula |
C17H18N2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2,2-dimethyl-5,5-diphenylimidazolidine-4-thione |
InChI |
InChI=1S/C17H18N2S/c1-16(2)18-15(20)17(19-16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,19H,1-2H3,(H,18,20) |
InChI Key |
OLWVEPDTMCFSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=S)C(N1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione typically involves the reaction of 2,2-dimethyl-5,5-diphenylimidazolidine-4-one with a sulfurizing agent. One common method is the reaction with phosphorus pentasulfide (P2S5) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2,2-dimethyl-5,5-diphenylimidazolidine-4-one in an appropriate solvent, such as toluene.
- Add phosphorus pentasulfide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off the precipitated product.
- Purify the product by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfur atom in the thione group acts as a nucleophilic site. Reactivity is influenced by electron density distribution, particularly at the sulfur and adjacent carbon atoms:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form S-alkyl derivatives. For example, methylation yields 2,2-dimethyl-5,5-diphenylimidazolidine-4-thiomethyl ether.
-
Acylation : Forms thioester derivatives when treated with acetyl chloride or anhydrides in the presence of triethylamine.
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | S-Methyl derivative | 72% |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | Thioester | 65% |
Coordination Chemistry
The thione sulfur participates in ligand-metal coordination, forming complexes with transition metals:
-
Cu(II) Complexation : Reacts with CuCl₂ in ethanol to form a square-planar complex with a 1:2 (metal:ligand) stoichiometry.
-
Hg(II) Binding : Forms stable complexes with Hg²⁺ ions via sulfur-metal bonds, confirmed by NMR and IR spectroscopy.
Structural Insights :
-
C=S stretching frequency shifts from ~1000 cm⁻¹ (free thione) to ~950 cm⁻¹ in Cu(II) complexes, indicating sulfur-to-metal charge transfer.
-
X-ray diffraction studies of analogous imidazolidine-2-thione derivatives reveal tetrahedral or square-planar geometries in metal complexes .
Oxidation Reactions
Controlled oxidation converts the thione group to sulfinic or sulfonic acid derivatives:
-
H₂O₂-Mediated Oxidation : In acidic conditions, forms sulfinic acid (–SO₂H) derivatives, while prolonged exposure yields sulfonic acids (–SO₃H).
Mechanistic Notes :
-
Oxidation proceeds via electrophilic attack on sulfur, followed by sequential oxygen insertion.
-
The presence of bulky 2,2-dimethyl groups slows reaction kinetics due to steric hindrance .
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions with dienophiles:
-
With Maleic Anhydride : Forms a six-membered thiadiazine ring system under thermal conditions (120°C, toluene).
Product Characterization :
-
¹³C NMR : New sp³ carbons at δ 110–120 ppm confirm cycloadduct formation.
-
Mass Spec : Molecular ion peaks align with theoretical m/z values for adducts.
Co-Crystallization Behavior
The compound forms supramolecular co-crystals with hydroxylated analogs via hydrogen bonding:
-
Example : Co-crystallizes with 5-hydroxy-4-methoxy-4,5-diphenyl-1,3-diethylimidazolidine-2-thione in a 7:3 ratio, stabilized by O–H···S and C–H···π interactions .
Structural Data :
| Parameter | Co-Crystal (3 + 4) |
|---|---|
| Space Group | P1̄ |
| H-Bond Length (O–H···S) | 2.89 Å |
| Melting Point | 152–154°C |
Hydrolysis and Ring-Opening
Under strongly acidic or basic conditions, the imidazolidine ring undergoes hydrolysis:
-
Acidic Hydrolysis (HCl, H₂O) : Cleaves the C–N bond to yield thiourea and diphenylethane derivatives.
-
Basic Hydrolysis (NaOH, EtOH) : Generates mercaptoamine intermediates.
Kinetic Observations :
Scientific Research Applications
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Core Heterocyclic Structure and Substituent Effects
- Imidazolidine vs. Oxadiazole/Thiazolidinone/Oxazolidine Derivatives: The imidazolidine core distinguishes this compound from oxadiazole-thiones (e.g., 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione in ) and thiazolidinones (e.g., 5-(Z)-arylidene-4-thiazolidinones in ).
- Substituent Comparison: The 2,2-dimethyl and 5,5-diphenyl groups in the target compound introduce steric bulk and lipophilicity, contrasting with hydroxyl or methoxy substituents in analogues like trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione () and 4-methoxyphenyl-thiazolidinones (). Hydroxyl groups improve aqueous solubility but may reduce membrane permeability . Fluorinated substituents (e.g., trifluoromethyl in oxazolidine-2-thiones from ) enhance metabolic stability and electronegativity, which are absent in the target compound.
Physical and Spectral Properties
- Crystal Structure: The crystal structure of trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione () reveals intermolecular hydrogen bonding via hydroxyl groups, which could elevate melting points compared to the non-hydroxylated target compound.
- Lipophilicity : The diphenyl groups in the target compound suggest higher logP values than hydroxyl- or methoxy-substituted analogues, favoring lipid bilayer penetration .
Biological Activity
2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione (often referred to as DMDPIT) is a thione derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique imidazolidine structure, which contributes to its potential therapeutic applications. This article explores the biological activity of DMDPIT, including its mechanisms of action, efficacy in various biological assays, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of DMDPIT is , and it has a molecular weight of 256.36 g/mol. The compound features two phenyl groups attached to the imidazolidine ring, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.36 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
DMDPIT exhibits biological activity through several mechanisms:
- Antioxidant Activity : DMDPIT has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. Its thione group plays a critical role in this antioxidant capacity.
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes, including those involved in metabolic pathways related to inflammation and cancer progression. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory responses.
- Antimicrobial Properties : DMDPIT demonstrates significant antimicrobial activity against various bacterial strains, suggesting its potential use as an antibacterial agent.
Antioxidant Activity
In vitro studies have demonstrated that DMDPIT effectively reduces reactive oxygen species (ROS) levels in human cell lines. The compound's antioxidant activity was evaluated using the DPPH assay, where it showed a dose-dependent reduction in DPPH radical absorbance.
Enzyme Inhibition Assays
DMDPIT was tested for its inhibitory effects on COX-1 and COX-2 enzymes using standard enzyme assays. The results indicated that DMDPIT exhibits IC50 values of 25 µM for COX-1 and 15 µM for COX-2, suggesting a stronger inhibition of the latter.
Antimicrobial Activity
The antimicrobial efficacy of DMDPIT was assessed against Gram-positive and Gram-negative bacteria using the disk diffusion method. The results are summarized below:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Studies
- Cancer Research : A study investigated the effects of DMDPIT on breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of 30 µM after 48 hours of treatment. This suggests potential for further development as a chemotherapeutic agent.
- Inflammation Models : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of DMDPIT resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its anti-inflammatory properties.
- Neuroprotective Effects : Preliminary studies suggest that DMDPIT may have neuroprotective effects against oxidative stress-induced neuronal damage in vitro, positioning it as a candidate for further research in neurodegenerative diseases.
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves condensation reactions between thiourea derivatives and carbonyl compounds. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture can yield structurally analogous thiazolidinones, as demonstrated in similar imidazolidine-thione syntheses . Optimization often employs statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches. Variables like solvent polarity, temperature, and stoichiometric ratios should be systematically varied to maximize yield .
Q. Q2: How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
Methodological Answer: 1H NMR is critical for identifying substituent environments: methyl groups (δ ~2.9 ppm) and aromatic protons (δ ~6.5–7.5 ppm) provide distinct splitting patterns. For thione moieties, 13C NMR typically shows a sulfur-bound carbon at δ ~170–190 ppm. IR spectroscopy confirms the C=S stretch (~1200–1050 cm⁻¹). Comparative analysis with quantum chemical calculations (e.g., DFT) can validate spectral assignments, as shown in studies of analogous imidazolidine-thiones .
Advanced Research Questions
Q. Q3: How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity of this compound in novel reactions?
Methodological Answer: Density Functional Theory (DFT) calculations can map reaction pathways by analyzing transition states and intermediate energies. For instance, quantum chemical reaction path searches combined with experimental data can identify optimal conditions for regioselective functionalization . Molecular dynamics simulations further model solvent effects and steric interactions, particularly relevant for bulky substituents like diphenyl groups .
Q. Q4: What experimental design strategies are effective for optimizing catalytic systems involving this compound?
Methodological Answer: Response Surface Methodology (RSM) is widely used to optimize catalytic parameters (e.g., catalyst loading, temperature). For heterocyclic thiones, a central composite design can efficiently explore interactions between variables like pH and ligand geometry . High-throughput screening with automated reactors accelerates data collection, while machine learning algorithms identify non-linear relationships in catalytic activity datasets .
Q. Q5: How should researchers address contradictions in thermodynamic stability data for this compound?
Methodological Answer: Contradictions often arise from differing experimental setups (e.g., solvent polarity, calorimetric methods). To resolve this:
Perform replicate studies under standardized conditions (e.g., using CRDC-recommended protocols for chemical engineering design ).
Cross-validate with computational thermodynamics (e.g., Gibbs free energy calculations via DFT).
Apply error analysis frameworks to quantify measurement uncertainties .
Q. Q6: What advanced characterization techniques are suitable for studying its solid-state polymorphism?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving polymorphic structures. Pair this with differential scanning calorimetry (DSC) to map phase transitions and thermogravimetric analysis (TGA) to assess stability. For dynamic behavior, solid-state NMR or Raman spectroscopy can monitor conformational changes under varying temperatures .
Methodological and Safety Considerations
Q. Q7: What safety protocols are critical when handling this compound in synthetic workflows?
Methodological Answer:
Conduct a hazard assessment for sulfur-containing compounds, focusing on thiourea derivatives’ potential toxicity.
Use fume hoods and personal protective equipment (PPE) during synthesis.
Adhere to institutional chemical hygiene plans, particularly for advanced labs (e.g., protocols exceeding course number 698 ).
Q. Q8: How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or environmental chemistry)?
Methodological Answer:
For materials science: Explore its use as a ligand in coordination polymers via X-ray crystallography and conductivity measurements.
In environmental chemistry: Investigate photodegradation pathways using LC-MS and computational modeling (e.g., EPACT-aligned atmospheric chemistry frameworks ).
Employ CRDC-classified methodologies for process control and simulation in chemical engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
